Urea, tetra-2-propenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, tetra-2-propenyl- typically involves the reaction of allylamine with phosgene or its derivatives under controlled conditions. One common method is the reaction of allylamine with phosgene in the presence of a base, such as triethylamine, to form the desired tetraallylurea. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of urea, tetra-2-propenyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a highly toxic and reactive compound, and the use of specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Urea, tetra-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated ureas, and various substituted ureas, depending on the specific reagents and conditions used .
Scientific Research Applications
Urea, tetra-2-propenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of urea, tetra-2-propenyl- involves its interaction with various molecular targets. The allyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Urea, allyl-: Contains one allyl group attached to the urea core.
Urea, di-2-propenyl-: Contains two allyl groups attached to the urea core.
Urea, tri-2-propenyl-: Contains three allyl groups attached to the urea core.
Uniqueness
Urea, tetra-2-propenyl- is unique due to the presence of four allyl groups, which confer distinct chemical and physical properties. This makes it more reactive and versatile compared to its analogs with fewer allyl groups .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,1,3,3-tetrakis(prop-2-enyl)urea |
InChI |
InChI=1S/C13H20N2O/c1-5-9-14(10-6-2)13(16)15(11-7-3)12-8-4/h5-8H,1-4,9-12H2 |
InChI Key |
RDCFZWUYRVLGKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
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